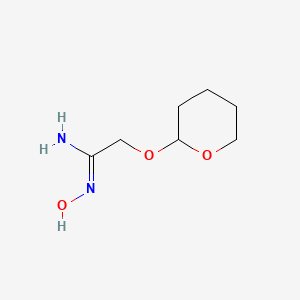
N-Hydroxy-2-((tetrahydro-2H-pyran-2-yl)oxy)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-2-((tetrahydro-2H-pyran-2-yl)oxy)acetimidamide is an organic compound with the molecular formula C7H14N2O3 It is a derivative of hydroxylamine and contains a tetrahydro-2H-pyran-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-((tetrahydro-2H-pyran-2-yl)oxy)acetimidamide typically involves the reaction of hydroxylamine derivatives with tetrahydro-2H-pyran-2-yl-containing compounds. One common method involves the coupling of O-(tetrahydro-2H-pyran-2-yl)hydroxylamine with acetimidamide derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized reactors and purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-2-((tetrahydro-2H-pyran-2-yl)oxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines .
Applications De Recherche Scientifique
N-Hydroxy-2-((tetrahydro-2H-pyran-2-yl)oxy)acetimidamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-Hydroxy-2-((tetrahydro-2H-pyran-2-yl)oxy)acetimidamide involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This mechanism is particularly relevant in the context of HDAC inhibition, where the compound can modulate gene expression by altering histone acetylation .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: A related compound used in similar synthetic applications.
N-(Tetrahydro-2H-pyran-2-yloxy)succinimide: Another compound with a tetrahydro-2H-pyran-2-yloxy group, used in organic synthesis.
Uniqueness
Its ability to act as a precursor for HDAC inhibitors sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C7H14N2O3 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
N'-hydroxy-2-(oxan-2-yloxy)ethanimidamide |
InChI |
InChI=1S/C7H14N2O3/c8-6(9-10)5-12-7-3-1-2-4-11-7/h7,10H,1-5H2,(H2,8,9) |
Clé InChI |
DRKFVKJRLAXTKN-UHFFFAOYSA-N |
SMILES isomérique |
C1CCOC(C1)OC/C(=N/O)/N |
SMILES canonique |
C1CCOC(C1)OCC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


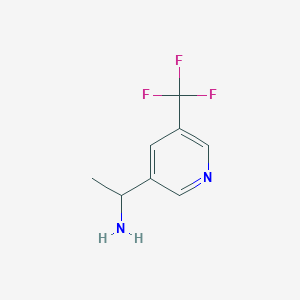
![7-Bromo-2-methylthiazolo[4,5-c]pyridine](/img/structure/B13123120.png)

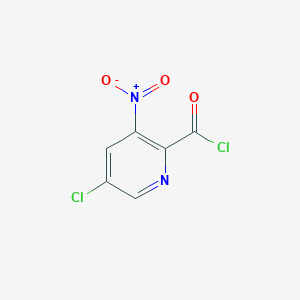

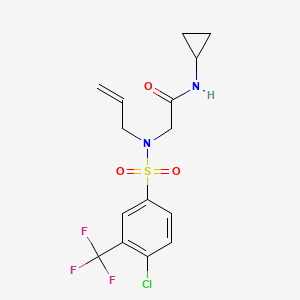
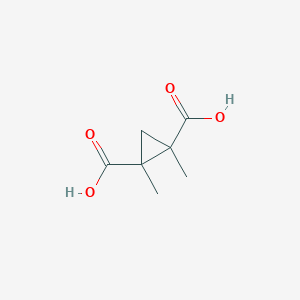
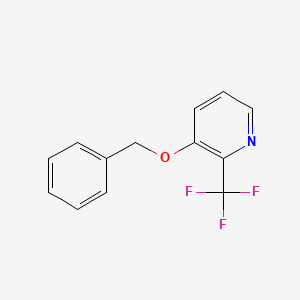
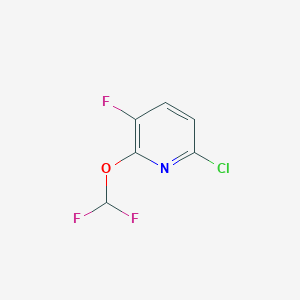
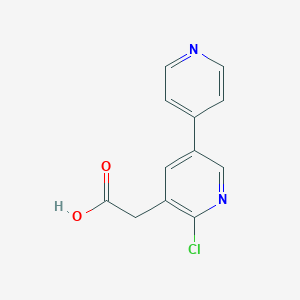


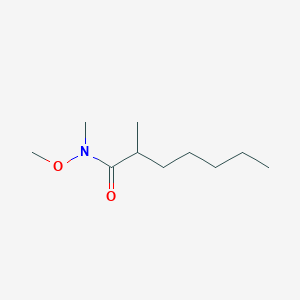
![[4-[(R)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[(4S)-3-methyl-5-oxo-1,4-dihydropyrazol-4-yl]methyl]phenyl] 4-methoxybenzoate](/img/structure/B13123208.png)
